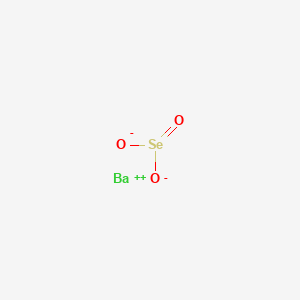

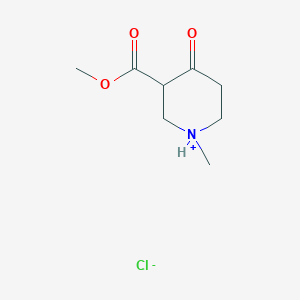

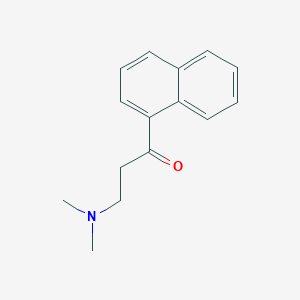

![molecular formula C8H15NO4 B076452 4-[2-(ジメチルアミノ)エトキシ]-4-オキソブタン酸 CAS No. 10549-59-4](/img/structure/B76452.png)

4-[2-(ジメチルアミノ)エトキシ]-4-オキソブタン酸

概要

説明

Synthesis Analysis

The synthesis of 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid and related compounds involves catalytic acylation and other chemical reactions that yield compounds with significant potential for applications such as fluorescent probes for β-amyloids. For instance, a novel fluorescent probe for β-amyloids was synthesized through a catalytic acylation process, demonstrating the compound's potential in molecular diagnosis of diseases like Alzheimer’s (Fa et al., 2015).

Molecular Structure Analysis

Molecular structure analyses, including FT-IR, NMR, and X-ray diffraction studies, have been conducted to confirm the structures of synthesized compounds. The analysis provides insights into the vibrational wavenumbers, molecular electrostatic potential, and other properties crucial for understanding the compound's interactions and behavior (Raju et al., 2015).

Chemical Reactions and Properties

Research into the chemical reactions of 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid-related compounds reveals a range of reactions that lead to the synthesis of various derivatives with potential applications. These reactions include photocyclization, cycloadditions, and reactions with dinucleophiles, offering pathways to synthesize novel compounds (Hasegawa et al., 1990).

科学的研究の応用

消化管推進

この化合物は、新しい消化管運動促進薬であるN-[4-[2-(ジメチルアミノ)エトキシ]ベンジル]-3,4-ジメトキシベンズアミド塩酸塩(HSR-803)の開発に使用されており、消化管推進に有意な効果を示した . これは、非潰瘍性消化不良の治療に潜在的に使用できる可能性がある .

BRAFキナーゼ阻害剤

この化合物は、メラノーマを含むさまざまな癌の治療において重要な強力なBRAFキナーゼ阻害剤の開発に使用されてきた .

シリコンフタロシアニン

この化合物は、新しい軸方向に二置換されたシリコンフタロシアニンの合成に使用されてきた . これらの化合物は、光線力学療法(癌治療の一種)に潜在的な用途がある。

トレミフェンの分解

この化合物は、乳癌の治療に使用される薬物であるトレミフェンの強制分解において研究されてきた .

抗高血糖剤

この化合物は、抗高血糖剤として可能性を示した新規ヘテロアリールホスホンジアミド誘導体の開発に使用されてきた .

微小管親和性調節キナーゼ4(MARK4)阻害剤

この化合物は、有望な微小管親和性調節キナーゼ4(MARK4)阻害剤の開発に使用されてきた . MARK4は、癌、糖尿病、神経変性疾患の潜在的な薬物標的である

作用機序

Target of Action

The primary target of 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid is the Microtubule Affinity Regulating Kinase 4 (MARK4) . MARK4 is a Ser/Thr kinase that plays a significant role in the development and progression of cancer, diabetes, and neurodegenerative diseases .

Mode of Action

It is known that mark4 regulates the dynamics of microtubules by its phosphorylation, thus playing a significant role in cell division, cell proliferation, and cell cycle regulation . The compound’s interaction with its targets and any resulting changes are still under investigation.

Biochemical Pathways

The compound likely affects the pathways regulated by MARK4. MARK4 is involved in the progression and migration of breast cancer cells by inhibiting Hippo signaling . Overexpression of MARK4 results in hyperphosphorylation of tau protein, leading to Alzheimer’s disease and other tauopathies . Additionally, MARK4 induces adipogenesis in 3T3-L1 adipocytes by activating the JNK1 pathway .

Result of Action

Given its potential role as a mark4 inhibitor, it could potentially inhibit the growth of cancer cells and affect other cellular processes regulated by mark4 .

特性

IUPAC Name |

4-[2-(dimethylamino)ethoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-9(2)5-6-13-8(12)4-3-7(10)11/h3-6H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZHTDWDYPKUFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

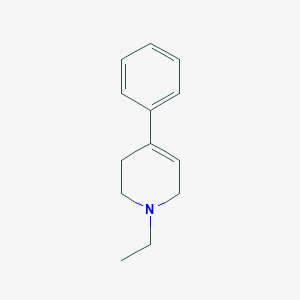

![5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B76379.png)

![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)